5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps One common approach is to start with the preparation of the fluorophenylpiperazine intermediate, which is then coupled with a pyrazole derivative under specific reaction conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
What sets 5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26FN5O4S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
5-[5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-pyrazol-3-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H26FN5O4S/c1-27(2)34(31,32)22-14-16(4-9-21(22)33-3)19-15-20(26-25-19)23(30)29-12-10-28(11-13-29)18-7-5-17(24)6-8-18/h4-9,14-15H,10-13H2,1-3H3,(H,25,26) |
InChI Key |
OSHKPISLAYJFQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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